

Technical Support Center: Archaeological Surveys for ACHP Section 106 Compliance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common issues encountered during archaeological surveys conducted under Section 106 of the National Historic Preservation Act (NHPA) for the Advisory Council on Historic Preservation (ACHP).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a Phase I archaeological survey under Section 106?

A Phase I archaeological survey is the initial step in the Section 106 process, designed to identify and document any archaeological resources within a project's Area of Potential Effects (APE).^{[1][2][3][4]} Its primary goals are to determine the presence or absence of archaeological sites, define their horizontal and vertical boundaries, and gather enough information to make a preliminary assessment of their potential eligibility for the National Register of Historic Places (NRHP).^[4] This phase is crucial for informing project planning and avoiding or minimizing impacts on significant cultural resources.

Q2: When is a Section 106 review and an archaeological survey required?

A Section 106 review is required for any project with a "federal nexus," meaning it is funded, permitted, or licensed by a federal agency. If the federal agency determines that the project is an "undertaking" that has the potential to cause effects on historic properties, then a Section

106 review is initiated. An archaeological survey is typically required as part of this review if the undertaking involves ground-disturbing activities.

Q3: What should I do if I encounter unexpected archaeological remains during my project?

If unanticipated archaeological deposits or human remains are discovered during construction, all work in the immediate vicinity must stop. You should immediately notify the lead federal agency, the State Historic Preservation Officer (SHPO), and/or the Tribal Historic Preservation Officer (THPO). The agency will then consult with these parties to determine the appropriate course of action, which may include further archaeological investigation.

Q4: How do I determine the Area of Potential Effects (APE) for my project?

The APE is the geographic area or areas within which an undertaking may directly or indirectly cause alterations in the character or use of historic properties. The federal agency, in consultation with the SHPO/THPO, is responsible for defining the APE. It should be drawn to encompass all potential direct and indirect effects of the project.

Q5: What is the difference between a "site" and an "isolated find"?

An archaeological "site" is a location where there is evidence of past human activity, which can range from a small cluster of artifacts to a large settlement. An "isolated find" is a single artifact discovered in a context where no other evidence of human activity is present. While isolated finds are typically not considered eligible for the NRHP, they should still be documented as they can contribute to the understanding of past land use.

Troubleshooting Common Issues in Archaeological Surveys

This section provides guidance on how to address common problems that may arise during the planning and execution of an archaeological survey.

Issue	Potential Cause(s)	Recommended Solution(s)
Inconclusive or Ambiguous Survey Results	Dense vegetation obscuring the ground surface; Deeply buried cultural deposits; Inappropriate survey methodology for the landscape.	<ul style="list-style-type: none">- Conduct supplemental shovel testing in areas with low surface visibility.- Consider the use of geophysical survey methods (e.g., GPR, magnetometry) to detect subsurface features.- Consult with the SHPO/THPO to determine if alternative survey strategies, such as mechanical trenching, are appropriate for identifying deeply buried sites.
Discrepancies with Existing Site Records	Inaccurate original site location data; Site disturbance or destruction since the last recording; Changes in land use or ground cover.	<ul style="list-style-type: none">- Attempt to relocate the site using GPS coordinates and detailed site descriptions from the original site form.- Conduct a systematic survey of the area to identify any remaining evidence of the site.- Document any changes to the site's condition and update the site form accordingly.
Access to Survey Area is Denied or Restricted	Private landowner refusal; Hazardous environmental conditions; Presence of sensitive resources.	<ul style="list-style-type: none">- For private land, the federal agency should make a good faith effort to negotiate access. If access is denied, this should be documented.- For hazardous conditions, assess the risk and determine if the survey can be safely conducted with appropriate personal protective equipment (PPE) or if alternative methods are necessary.- If access is restricted due to sensitive

resources, consult with the relevant agencies or tribes to develop a plan that respects these resources while still meeting the goals of the survey.

Equipment Malfunction in the Field

Battery failure; Software crashes; Damage to the instrument.

- Carry spare batteries and charging equipment.- Ensure all software is up-to-date before going into the field. Have a backup data recording method (e.g., field notebooks).- Regularly inspect and maintain all survey equipment. For critical equipment, consider having a backup unit available.

Inclement Weather

Heavy rain, snow, or extreme temperatures affecting survey conditions and safety.

- Monitor weather forecasts and plan fieldwork accordingly.- Have a contingency plan for days when fieldwork is not possible.- Ensure all team members have appropriate clothing and gear for the expected weather conditions.

Experimental Protocols

Pedestrian Survey Methodology

A pedestrian survey involves systematically walking over the project area in transects to identify surface artifacts and features.

- Establish Transects: Lay out parallel transects across the survey area. The spacing between transects should be determined based on ground surface visibility and the expected size of

archaeological sites, but is typically no more than 15 meters (50 feet) apart.

- **Systematic Walkover:** Team members walk along the transects at a slow, steady pace, carefully examining the ground surface for any signs of past human activity.
- **Flagging and Documentation:** When a potential artifact or feature is identified, its location is marked with a pin flag. The location is then recorded using a GPS unit, and the artifact or feature is described in field notes and photographed.
- **Artifact Collection (if applicable):** If the project's research design calls for the collection of surface artifacts, each artifact is bagged and labeled with its provenience information.

Shovel Test Pit (STP) Methodology

Shovel test pits are a standard method for identifying subsurface archaeological deposits in areas with low ground surface visibility.

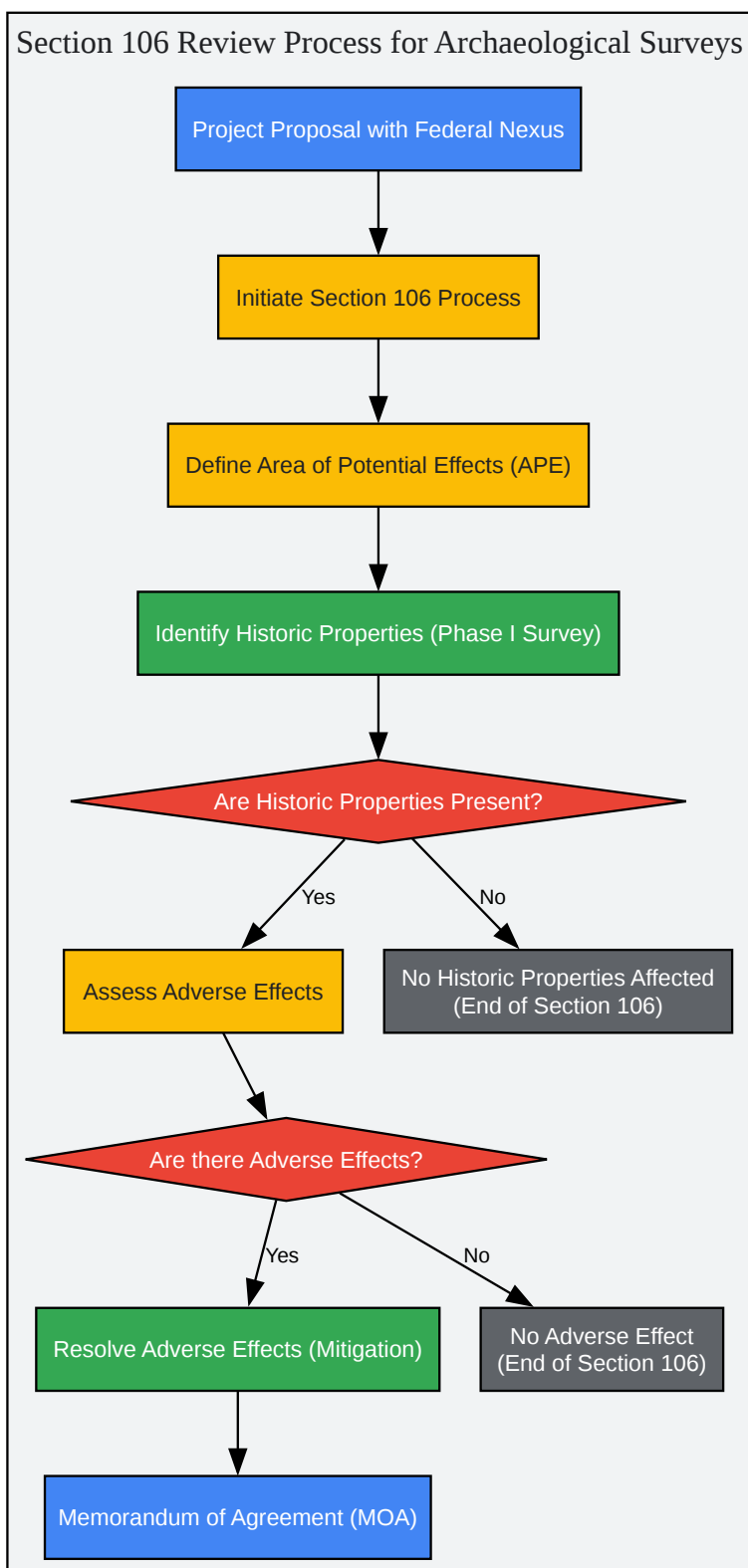
- **Grid Layout:** Establish a grid system across the survey area. STPs are typically excavated at regular intervals along this grid, often every 30 meters (approximately 100 feet).
- **Excavation:** Each STP should be a standard size, typically 30-50 cm in diameter, and excavated to a depth sufficient to penetrate the topsoil and enter the sterile subsoil, or to a predetermined depth based on local soil conditions.
- **Screening:** All excavated soil is screened through 1/4-inch hardware mesh to systematically recover artifacts.
- **Documentation:** For each STP, the soil stratigraphy is described in field notes, including soil color (using a Munsell soil color chart), texture, and the presence of any cultural material within each layer. The location of each STP is recorded with a GPS unit.
- **Backfilling:** After documentation, all STPs are backfilled with the excavated soil.

Geophysical Survey Methodology

Geophysical surveys use non-invasive techniques to detect and map subsurface archaeological features. Common methods include Ground-Penetrating Radar (GPR), magnetometry, and electrical resistivity.

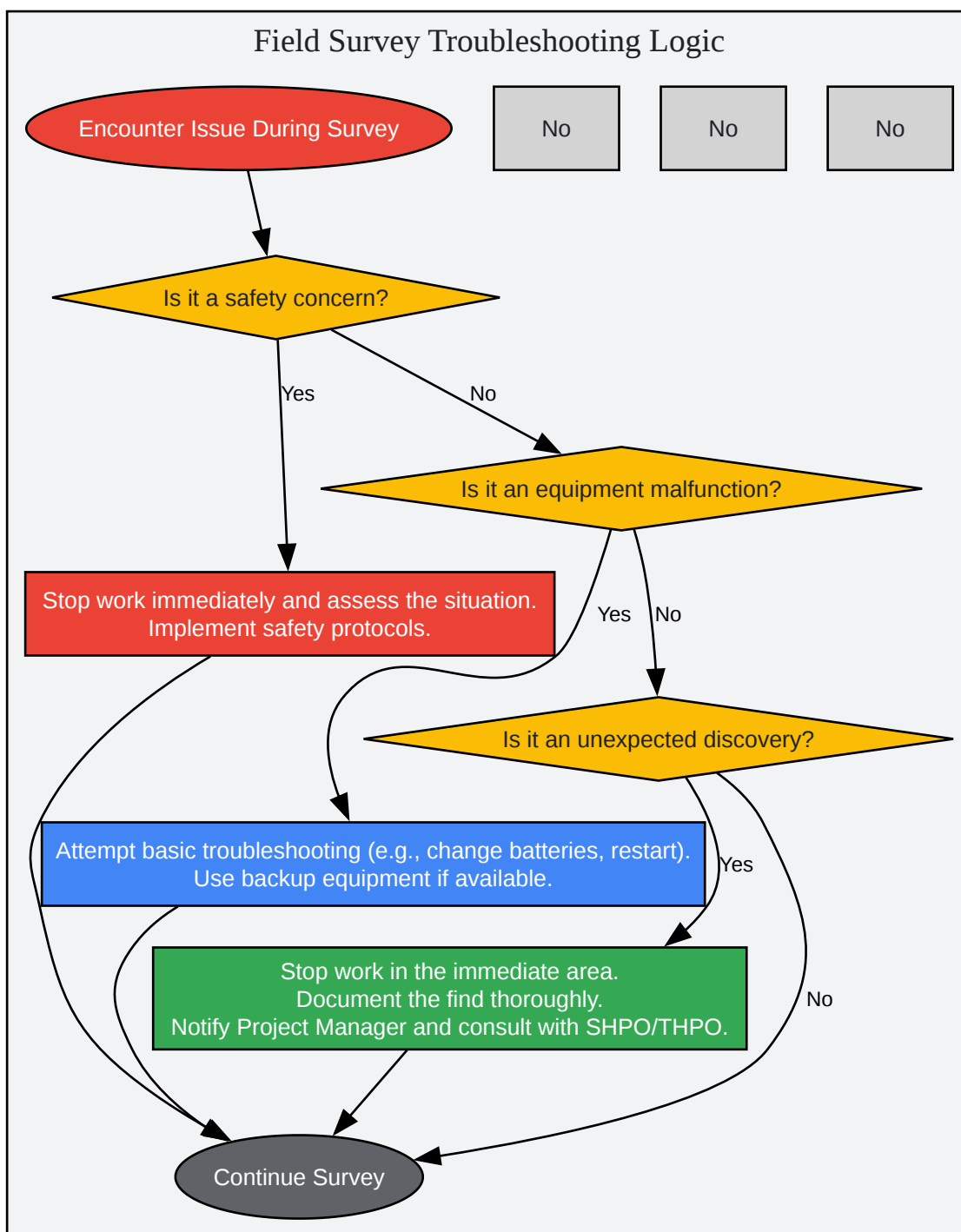
- **Grid Establishment:** A detailed and accurate grid must be established over the survey area to ensure precise spatial control of the data.
- **Data Collection:** The chosen geophysical instrument is systematically moved across the grid, collecting data at regular intervals.
- **Data Processing:** The raw data is downloaded and processed using specialized software to remove noise and enhance anomalies that may represent archaeological features.
- **Interpretation and Mapping:** The processed data is used to create maps that show the location and extent of subsurface anomalies. These maps are then interpreted by a specialist to identify potential archaeological features.

Visualizations



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Caption: Workflow of the Section 106 review process.



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Caption: Decision-making workflow for troubleshooting common field survey issues.

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- To cite this document: BenchChem. [Technical Support Center: Archaeological Surveys for ACHP Section 106 Compliance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7983922#troubleshooting-common-issues-in-archaeological-surveys-for-achp]

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